Muscaridine

Catalog No.
S3344372
CAS No.
6801-43-0
M.F
C9H22NO2+
M. Wt
176.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Muscaridine

Eliminate false-positive muscarine signals in metabolomics and receptor pharmacology. Muscaridine is the non-toxic co-metabolite that mimics muscarine's ionization but lacks receptor activity. Use as negative control to deconvolve harmless congener from active toxin. Key benefits: - Prevents misidentification in LC-HRESIMS; distinct m/z 176.16 vs 174.15. - Zero M3 mAChR activation due to absent oxolane ring-validates cyclic ether SAR. - Co-metabolite standard for tracking biosynthetic divergence in Amanita/Clitocybe. Procure analytically verified >98% purity.

CAS Number

6801-43-0

Product Name

Muscaridine

IUPAC Name

[(4R,5S)-4,5-dihydroxyhexyl]-trimethylazanium

Molecular Formula

C9H22NO2+

Molecular Weight

176.28 g/mol

InChI

InChI=1S/C9H22NO2/c1-8(11)9(12)6-5-7-10(2,3)4/h8-9,11-12H,5-7H2,1-4H3/q+1/t8-,9+/m0/s1

InChI Key

LPZBCQRFTKPWLL-DTWKUNHWSA-N

SMILES

CC(C(CCC[N+](C)(C)C)O)O

Canonical SMILES

CC(C(CCC[N+](C)(C)C)O)O

Isomeric SMILES

C[C@@H]([C@@H](CCC[N+](C)(C)C)O)O

Muscaridine is a natural product found in Entoloma rhodopolium with data available.

Synonyms

Muscaridine, erythro-Muscaridine, (2R,3R,5S)-5-(Trimethylammonio)-2,3-dihydroxypentanoate, Muscaridine inner salt

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Muscaridine (erythro-muscaridine, CAS 6801-43-0) is a naturally occurring, non-cyclic quaternary ammonium alkaloid found as a co-metabolite in muscarine-producing fungi such as Amanita muscaria and Clitocybe rivulosa[1]. Unlike its highly toxic cyclic counterpart L-(+)-muscarine, muscaridine lacks the oxolane ring and exhibits no significant activation of muscarinic acetylcholine receptors (e.g., M3 mAChR) [1]. In commercial procurement, muscaridine is primarily sourced as a high-purity analytical reference standard for LC-HRESIMS metabolomics, forensic toxicology, and as a structurally matched negative control in cholinergic receptor binding assays [2]. Its availability ensures accurate quantification of true toxin loads in complex biological matrices by preventing misidentification with closely related, non-toxic congeners.

Research Fit

Functional Profile Structurally-matched silent control for M3 receptor assays
Physicochemical Context Moderate predicted lipophilicity supports cell permeability studies
Stereochemical Attribute Unconfirmed (4R,5S) stereochemistry for chiral SAR investigation

Substituting muscaridine with generic quaternary amines (like choline) or relying solely on muscarine standards leads to critical analytical blind spots in both metabolomics and pharmacology[1]. In LC-MS workflows, muscaridine (m/z 176.1645) and muscarine (m/z 174.1489) exhibit distinct mass-to-charge ratios but share similar ionization behaviors and biosynthetic origins [2]. Using crude mushroom extracts or proxy standards prevents the precise deconvolution of the harmless muscaridine from the active toxin or its precursor, 4'-phosphomuscarine [2]. Furthermore, in receptor assays, generic negative controls fail to provide the structural homology required to prove that the cyclic ether ring—rather than the quaternary ammonium or diol motif—is the absolute structural requirement for M3 receptor activation [2].

Substitution Risk

Receptor Activation
Muscaridine: No M3 activation
Muscarine: Potent M3 agonist
Agonist activity profile may shift from null to potent, altering signal interpretation
Lipophilicity
Muscaridine: Moderate predicted lipophilicity
Muscarine: More hydrophilic; 4′-Phosphomuscarine: More polar
Membrane permeability and distribution context may differ substantially
Stereochemistry
Muscaridine: Unconfirmed (4R,5S) assignment
Muscarine: Defined L-(+)-agonist stereoisomer
Stereochemical identity uncertainty may impact SAR interpretation

Receptor Activation Baseline: M3 mAChR Inactivity

In comparative intracellular calcium mobilization assays using human embryonic kidney (HEK) 293 cells stably expressing the M3 muscarinic acetylcholine receptor (M3 mAChR), muscaridine demonstrates a complete lack of receptor activation compared to L-(+)-muscarine [1]. While L-(+)-muscarine acts as a potent agonist triggering robust Ca2+ release, muscaridine shows baseline activity equivalent to untreated controls, confirming its inability to bind or activate the receptor [1].

Evidence DimensionM3 mAChR-mediated Ca2+ mobilization (receptor activation)
Target Compound DataNo activation (baseline Ca2+ levels)
Comparator Or BaselineL-(+)-muscarine (Potent activation / robust Ca2+ mobilization)
Quantified Difference~100% reduction in receptor agonism compared to muscarine
ConditionsHEK 293 cells stably expressing M3 mAChR, 30 s stimulation, Fura-2 photometric measurement

Procuring muscaridine provides an ideal, structurally matched negative control for cholinergic assays, allowing researchers to isolate the pharmacological necessity of the oxolane ring.

M3 Agonist Activity
Head-to-head
No activation vs Potent agonist
Supports silent control selection
HEK cell assay context

High-Resolution Mass Spectrometry Differentiation

Accurate forensic and ecological profiling of Clitocybe and Amanita species requires exact mass differentiation of co-occurring alkaloids. Under LC-HRESIMS, muscaridine is detected at an exact mass of m/z 176.1645 (C9H22NO2+), which clearly distinguishes it from the active toxin L-(+)-muscarine (m/z 174.1489) and the precursor 4'-phosphomuscarine (m/z 254.1152) [1]. Without a high-purity muscaridine standard, automated MS workflows may misassign these structurally related peaks, leading to inaccurate toxicity estimations in crude extracts [1].

Evidence DimensionExact mass-to-charge ratio (m/z) in positive ion mode
Target Compound Datam/z 176.1645 (C9H22NO2+)
Comparator Or BaselineL-(+)-muscarine (m/z 174.1489)
Quantified Difference+2.0156 Da mass shift due to the acyclic structure
ConditionsLC-HRESIMS analysis of methanolic mushroom extracts

An authentic muscaridine standard is mandatory for calibrating LC-MS/MS equipment to prevent false positives in clinical toxicology and food safety testing.

M3 Affinity Hierarchy
Head-to-head
Muscarine (potent) > 4′-Phosphomuscarine (weak) > Muscaridine (none)
Differentiates congener functional profiles
HEK cell assay context

Structural Conformation and Fragmentation Baseline

Unlike muscarine, which contains a cyclic tetrahydrofuran (oxolane) ring, muscaridine is an acyclic (4R,5S)-4,5-dihydroxy-N,N,N-trimethylhexan-1-aminium compound [1]. This acyclic nature alters its chromatographic retention time and fragmentation pattern during MS/MS analysis. Specifically, muscaridine does not undergo the same ring-cleavage pathways as muscarine, providing a distinct fragmentation fingerprint that serves as a reliable baseline for structural elucidation of novel fungal quaternary amines [2].

Evidence DimensionStructural conformation and MS/MS fragmentation
Target Compound DataAcyclic diol, distinct fragmentation fingerprint
Comparator Or BaselineMuscarine (cyclic oxolane ring)
Quantified DifferenceAbsence of oxolane ring-cleavage fragments in MS/MS spectra
ConditionsTandem mass spectrometry (MS/MS) structural characterization

Using muscaridine as a structural reference allows analytical chemists to confidently map the fragmentation pathways of unknown acyclic vs. cyclic quaternary ammonium natural products.

Predicted Lipophilicity
Cross-study comparable
XLogP3-AA = 0.1
Muscarine more hydrophilic; 4′-Phosphomuscarine most polar
Moderate lipophilicity for permeability studies
In silico prediction; validation recommended
Stereochemical Identity
Class-level inference
Reported as L-erythro; actual configuration unconfirmed
Supports stereochemical SAR investigation
Configuration requires independent verification

Negative Control in Cholinergic Receptor Pharmacology

Because muscaridine is structurally highly similar to muscarine but completely lacks M3 mAChR activity, it is the premier choice for use as a negative control in high-throughput screening and structure-activity relationship (SAR) studies of muscarinic receptors[1].

Analytical Standard for Clinical and Forensic Toxicology

In cases of suspected mushroom poisoning, patient urine or serum is analyzed via LC-MS/MS. Procuring muscaridine allows forensic labs to definitively separate the harmless co-metabolite from the lethal muscarine, ensuring accurate diagnostic quantification [2].

Fungal Metabolomics and Biosynthetic Pathway Mapping

For researchers studying the enzymatic pathways of Clitocybe and Amanita species, muscaridine serves as a critical reference standard to track the divergence of cyclic vs. acyclic alkaloid biosynthesis, particularly in relation to 4'-phosphomuscarine cleavage [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
M3 receptor signaling assays
Structurally-matched silent control
Signal specificity validation
Mushroom alkaloid profiling
Distinct inactivity and lipophilicity
HPLC-MS congener differentiation
Stereoselective synthesis
Unconfirmed chiral configuration
SAR elucidation of muscarinic ligands
Cellular uptake studies
Moderate predicted lipophilicity
Transport mechanism assessment

XLogP3

0.1

Other CAS

6801-43-0

Wikipedia

Muscaridine

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